An In-depth Technical Guide to Acryloyl Chloride: Chemical Properties and Structure
An In-depth Technical Guide to Acryloyl Chloride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Acryloyl chloride (CH₂=CHCOCl), also known as 2-propenoyl chloride, is a highly reactive and versatile chemical intermediate.[1][2] This colorless to pale yellow liquid possesses a pungent odor and is a crucial building block in organic synthesis, particularly for the introduction of the acryloyl group.[1][3][4] Its utility spans the production of polymers, such as polyacrylates and polyacrylamides, which are integral to adhesives, coatings, textiles, and pharmaceuticals.[2][5] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, with a focus on quantitative data and detailed experimental protocols.
Chemical Structure and Properties
Acryloyl chloride's high reactivity is a direct consequence of its chemical structure, which features a vinyl group conjugated with an acyl chloride.[6][7] This arrangement makes it susceptible to both nucleophilic acyl substitution and polymerization reactions.[3][4]
Table 1: Physical and Chemical Properties of Acryloyl Chloride
| Property | Value | References |
| Molecular Formula | C₃H₃ClO | [1] |
| Molar Mass | 90.51 g·mol⁻¹ | [1] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 72-76 °C | [8][9][10] |
| Density | 1.114 - 1.119 g/mL at 20-25 °C | [1][8][10] |
| Refractive Index (n²⁰/D) | 1.435 | [8][9][10] |
| Flash Point | 14 °C (57 °F) | [11] |
| Vapor Pressure | 1.93 psi (20 °C) | [8][10] |
| Vapor Density | >1 (vs air) | [8][10] |
| Solubility | Soluble in chloroform, ether, acetone. Reacts violently with water. | [3][8][11] |
Table 2: Spectroscopic Data for Acryloyl Chloride
| Spectroscopic Technique | Key Data | References |
| ¹H NMR | Spectra available for analysis. | [12] |
| ¹³C NMR | Spectra available for analysis. | [13] |
| Infrared (IR) Spectroscopy | Spectra available for analysis. | [11][14] |
| Mass Spectrometry (MS) | m/z Top Peak: 55; 2nd Highest: 27; 3rd Highest: 26 | [11][15] |
Synthesis of Acryloyl Chloride
Several methods exist for the synthesis of acryloyl chloride, with the choice of reagent influencing the reaction conditions and yield. Common chlorinating agents include benzoyl chloride, thionyl chloride, and oxalyl chloride.[1][16][17]
Experimental Protocols
1. Synthesis using Benzoyl Chloride
This method involves the reaction of acrylic acid with benzoyl chloride.[1][18]
-
Materials: Acrylic acid, benzoyl chloride, hydroquinone (polymerization inhibitor).
-
Procedure:
-
A mixture of acrylic acid (3 moles) and benzoyl chloride (6 moles) containing a small amount of hydroquinone (e.g., 0.5 g) is prepared.[18]
-
The mixture is distilled at a moderate rate through a fractional distillation column.[18]
-
The fraction boiling up to 85 °C is collected in a receiver cooled with ice and containing a small amount of hydroquinone.[18]
-
The collected distillate is then redistilled to yield pure acryloyl chloride, typically boiling at 72-74 °C.[18]
-
2. Synthesis using Thionyl Chloride
This is a common laboratory-scale method.[16]
-
Materials: Acrylic acid, thionyl chloride, dichloromethane (solvent), sodium hydroxide solution (for scrubbing HCl gas).
-
Procedure:
-
Dissolve acrylic acid in a suitable solvent like dichloromethane in a reaction vessel equipped with a reflux condenser and a gas outlet.[16]
-
Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (approximately 1 molar equivalent) dropwise to the stirred solution.[16] The reaction is exothermic and liberates HCl gas, which should be vented through a scrubber containing aqueous sodium hydroxide.[16]
-
After the addition is complete, heat the solution to reflux for several hours (e.g., 3-4 hours).[16]
-
After the reaction is complete, distill off the solvent.[16]
-
Subsequently, distill the acryloyl chloride product at its boiling point (72-76 °C).[16] It is advisable to use just one equivalent of thionyl chloride to minimize contamination of the product, as thionyl chloride has a similar boiling point (79 °C).[16]
-
3. Synthesis using Oxalyl Chloride
This method is considered cleaner and can be performed under milder conditions.[16][17]
-
Materials: Acrylic acid, oxalyl chloride, suitable solvent (e.g., dichloromethane), ice bath.
-
Procedure:
-
Dissolve acrylic acid in a suitable solvent in a reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add oxalyl chloride to the cooled solution.
-
The workup is similar to the thionyl chloride method, involving distillation to isolate the product.[16]
-
A solvent-free approach using catalytic amounts of dimethylformamide (DMF) at room temperature has also been reported to achieve high conversion in a short time.[17]
-
Chemical Reactivity and Key Reactions
Acryloyl chloride's dual functionality—an acyl chloride and a vinyl group—dictates its reactivity. It readily undergoes nucleophilic acyl substitution and can also participate in polymerization.[1][6]
1. Reaction with Water (Hydrolysis)
Acryloyl chloride reacts violently with water to produce acrylic acid and hydrochloric acid.[1][19] This exothermic reaction is a significant safety consideration.[20]
2. Reaction with Alcohols (Esterification)
The reaction with alcohols yields acrylate esters, which are important monomers.[1][4]
3. Reaction with Amines (Amidation)
Amines react with acryloyl chloride to form acrylamides, another class of valuable monomers and intermediates.[1][4]
Experimental Protocol for N-acylation of an Amide:
-
Materials: Acryloyl chloride, chiral auxiliary (amide), N-ethyldiisopropylamine (DIPEA), dichloromethane (DCM), saturated ammonium chloride solution.
-
Procedure:
-
Prepare a solution of acryloyl chloride (1.1 eq.) and DIPEA (1.1 eq.) in DCM.[21]
-
In a separate flask, prepare a solution of the chiral auxiliary (1 eq.) and DIPEA (1 eq.) in DCM.[21]
-
Under a nitrogen atmosphere, add the solution of the chiral auxiliary to the stirring solution of acryloyl chloride via cannula at room temperature.[21]
-
Stir the reaction mixture for 2 hours.[21]
-
Quench the reaction by adding a saturated ammonium chloride solution.[21]
-
Perform a workup by diluting with DCM, drying the combined organic extracts, filtering, and removing the solvent to obtain the crude product.[21]
-
Purify the product using column chromatography.[21]
-
4. Polymerization
Acryloyl chloride can undergo polymerization, often initiated by exposure to oxygen.[8][9] This can lead to a dangerous pressure buildup in sealed containers.[6][8] For this reason, inhibitors such as hydroquinone or phenothiazine are often added for storage and handling.[22][23] The resulting poly(acryloyl chloride) is a reactive polymer with acyl chloride functional groups.[24]
Safety and Handling
Acryloyl chloride is a hazardous substance that requires strict safety protocols.
-
Hazards: It is highly flammable, corrosive, and toxic upon inhalation.[1] It causes severe skin burns and eye damage. Acute exposure can lead to headache, dizziness, weakness, nausea, vomiting, and pulmonary edema.[1][25]
-
Handling:
-
Work in a well-ventilated fume hood.[19]
-
Use personal protective equipment (PPE), including chemical safety goggles, a face shield, gloves, and a protective suit.[26]
-
Ground all equipment to prevent static discharge.[19]
-
Use explosion-proof equipment.
-
Avoid contact with water, alcohols, strong bases, and oxidizing agents.[8][9]
-
-
Storage:
-
Spills and First Aid:
-
In case of a spill, evacuate the area, remove ignition sources, and contain the spillage with an inert absorbent material.[19]
-
For eye contact, rinse immediately and continuously with water for at least 15 minutes and seek immediate medical attention.[27]
-
For skin contact, immediately wash the affected area with plenty of water.[25]
-
If inhaled, move the victim to fresh air and seek immediate medical attention.[27]
-
This guide provides a foundational understanding of acryloyl chloride for professionals in research and development. Due to its hazardous nature, all handling and experimental procedures should be conducted with strict adherence to established safety protocols and institutional guidelines.
References
- 1. Acryloyl chloride - Wikipedia [en.wikipedia.org]
- 2. Acryloyl Chloride: Hazards, Safety & Industrial Uses | [cloudsds.com]
- 3. CAS 814-68-6: Acryloyl chloride | CymitQuimica [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Acryloyl chloride (814-68-6) for sale [vulcanchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Acryloyl chloride CAS#: 814-68-6 [m.chemicalbook.com]
- 9. Acryloyl chloride | 814-68-6 [chemicalbook.com]
- 10. Acryloyl chloride [amoychem.com]
- 11. Acryloyl chloride | C3H3ClO | CID 13140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Polymeric Amines and Ampholytes Derived from Poly(acryloyl chloride): Synthesis, Influence on Silicic Acid Condensation and Interaction with Nucleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acryloyl chloride(814-68-6) IR Spectrum [chemicalbook.com]
- 15. 2-Propenoyl chloride [webbook.nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. prepchem.com [prepchem.com]
- 19. fishersci.co.uk [fishersci.co.uk]
- 20. researchgate.net [researchgate.net]
- 21. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 22. CN104402703A - Synthetic method of acryloyl chloride - Google Patents [patents.google.com]
- 23. Cas 814-68-6,Acrylyl chloride | lookchem [lookchem.com]
- 24. polysciences.com [polysciences.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. nj.gov [nj.gov]
- 27. kscl.co.in [kscl.co.in]
